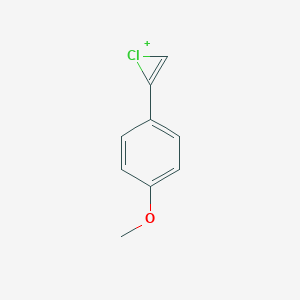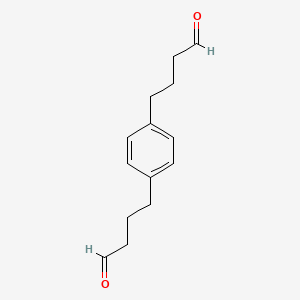![molecular formula C20H28N3O2P B14198463 N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide CAS No. 922712-19-4](/img/structure/B14198463.png)
N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide is an organic compound with a complex structure that includes both phosphinic amide and carbamoyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide typically involves the reaction of diphenylphosphinic chloride with N-{[3-(diethylamino)propyl]carbamoyl}amine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphine derivatives.
科学研究应用
N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: It may be explored for its therapeutic properties, including its potential as an anticancer or antimicrobial agent.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide involves its interaction with specific molecular targets. The diethylamino group can interact with biological macromolecules, such as proteins and nucleic acids, potentially altering their function. The phosphinic amide group can participate in coordination with metal ions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- N-{[3-(Dimethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide
- N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphonic acid
Uniqueness
N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both diethylamino and phosphinic amide groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
属性
CAS 编号 |
922712-19-4 |
|---|---|
分子式 |
C20H28N3O2P |
分子量 |
373.4 g/mol |
IUPAC 名称 |
1-[3-(diethylamino)propyl]-3-diphenylphosphorylurea |
InChI |
InChI=1S/C20H28N3O2P/c1-3-23(4-2)17-11-16-21-20(24)22-26(25,18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15H,3-4,11,16-17H2,1-2H3,(H2,21,22,24,25) |
InChI 键 |
LCQRCTOYSZGDKQ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCNC(=O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro-](/img/structure/B14198396.png)

![3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol](/img/structure/B14198411.png)

![N-[(Benzenesulfonyl)(dibromo)acetyl]glycine](/img/structure/B14198417.png)
![8-Bromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14198425.png)
![N~1~-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine](/img/structure/B14198429.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-propyl-](/img/structure/B14198434.png)
![4-({4-[(2,4,6-Trimethylphenyl)methyl]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B14198435.png)
![1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene](/img/structure/B14198449.png)
![2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol](/img/structure/B14198467.png)
